molecular formula C15H15F2N3O3 B10959816 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Cat. No.: B10959816
M. Wt: 323.29 g/mol
InChI Key: LOYQALZEARPVGJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a benzodioxole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzodioxole and pyrazole rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzodioxole or pyrazole rings.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is unique due to the presence of both benzodioxole and pyrazole rings, as well as the difluoromethyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15F2N3O3

Molecular Weight

323.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C15H15F2N3O3/c1-9-4-11(15(16)17)19-20(9)7-14(21)18-6-10-2-3-12-13(5-10)23-8-22-12/h2-5,15H,6-8H2,1H3,(H,18,21)

InChI Key

LOYQALZEARPVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C(F)F

Origin of Product

United States

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